

# Spectroscopic Profile of 6-Methoxychroman-4-one: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methoxychroman-4-one

Cat. No.: B1352115

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxychroman-4-one**, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural integrity and purity of **6-Methoxychroman-4-one** are confirmed through a combination of spectroscopic techniques. While a complete set of publicly available, experimentally derived raw data is not consistently found in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available data for the title compound and closely related analogs.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **6-Methoxychroman-4-one** is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the methylene protons of the chromanone ring, and the methoxy group protons. Based on data from similar structures, the following chemical shifts and coupling constants are expected.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.30	d	~3.2
H-7	~7.07	dd	~9.0, 3.2
H-8	~6.90	d	~9.0
OCH <sub>3</sub>	~3.79	s	-
H-2 (CH <sub>2</sub> )	~4.50	t	~6.5
H-3 (CH <sub>2</sub> )	~2.80	t	~6.5

Note: The chemical shifts for the methylene protons (H-2 and H-3) are estimations based on general values for chroman-4-ones and may vary.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for the ten carbon atoms of **6-Methoxychroman-4-one** are presented below.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~67.0
C-3	~38.0
C-4	~192.0
C-4a	~120.0
C-5	~125.0
C-6	~157.0
C-7	~119.0
C-8	~107.0
C-8a	~154.0
OCH <sub>3</sub>	~55.9

Note: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

The IR spectrum of **6-Methoxychroman-4-one** reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~1680	C=O (aromatic ketone)	Strong
~1610, ~1580, ~1490	C=C (aromatic)	Medium-Strong
~1260	C-O-C (aryl ether)	Strong
~2950, ~2850	C-H (aliphatic)	Medium
~3050	C-H (aromatic)	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
178	[M] <sup>+</sup> (Molecular Ion)
150	[M - CO] <sup>+</sup>
135	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of 5-10 mg of **6-Methoxychroman-4-one** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

**<sup>1</sup>H NMR Parameters:**

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.

- Spectral Width: 0-12 ppm.

<sup>13</sup>C NMR Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- Spectral Width: 0-220 ppm.

Data Processing: The raw free induction decay (FID) data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **6-Methoxychroman-4-one** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **6-Methoxychroman-4-one** is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

EI-MS Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.

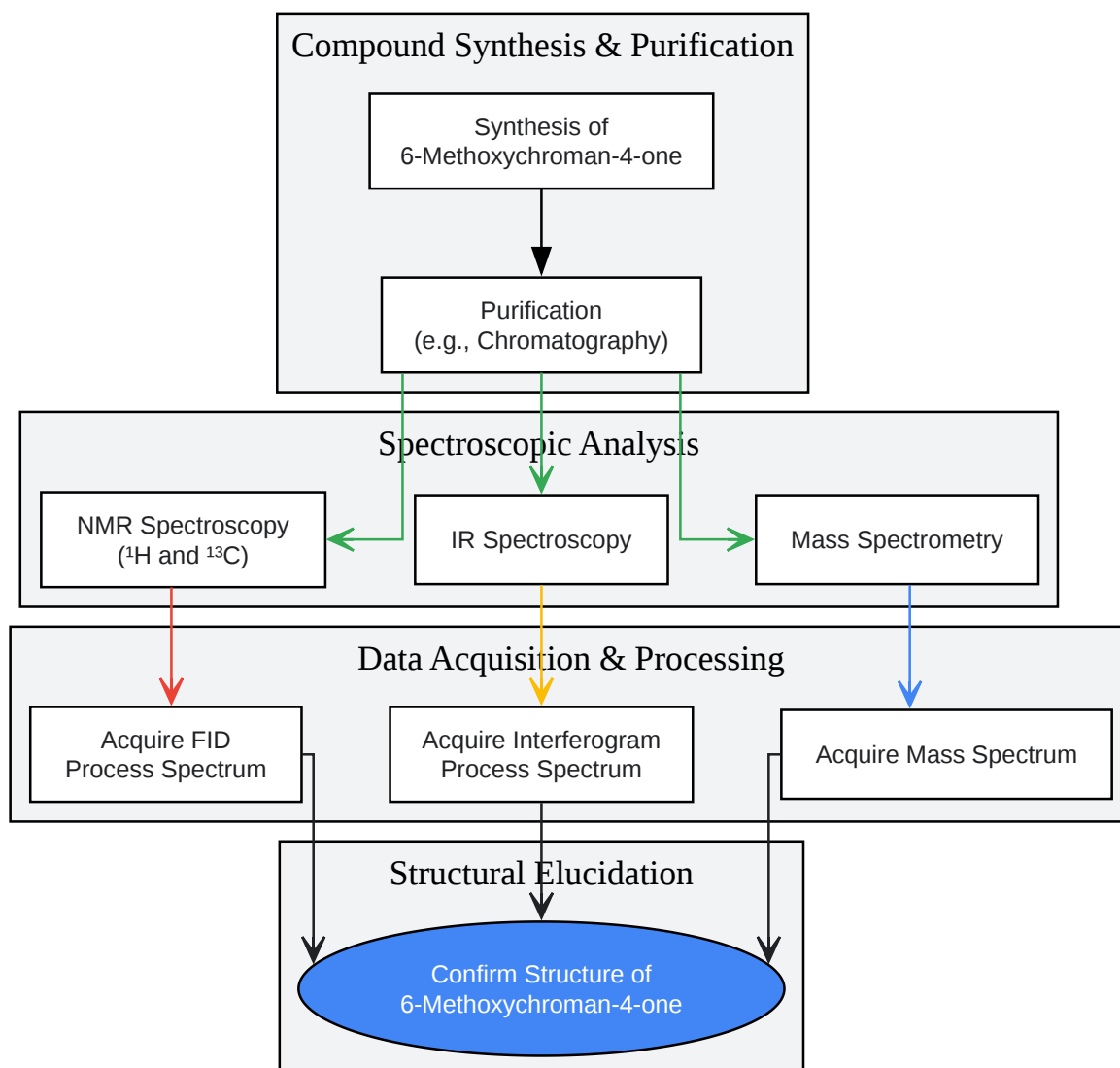
ESI-MS Parameters:

- Ionization Mode: Positive.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: 300-350 °C.
- Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

## Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **6-Methoxychroman-4-one** is depicted in the following diagram.



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